Cas no 101992-47-6 (1-[4-[3-[4-(2-oxo-2-phenylacetyl)phenoxy]propoxy]phenyl]-2-phenylethane-1,2-dione)
101992-47-6 structure
Product Name:1-[4-[3-[4-(2-oxo-2-phenylacetyl)phenoxy]propoxy]phenyl]-2-phenylethane-1,2-dione
CAS No:101992-47-6
MF:C31H24O6
MW:492.518669128418
CID:1131182
PubChem ID:71332710
Update Time:2025-04-20
1-[4-[3-[4-(2-oxo-2-phenylacetyl)phenoxy]propoxy]phenyl]-2-phenylethane-1,2-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-[4-[3-[4-(2-oxo-2-phenylacetyl)phenoxy]propoxy]phenyl]-2-phenylethane-1,2-dione
- DTXSID20761101
- 1,1'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione)
- 101992-47-6
-
- Inchi: 1S/C31H24O6/c32-28(22-8-3-1-4-9-22)30(34)24-12-16-26(17-13-24)36-20-7-21-37-27-18-14-25(15-19-27)31(35)29(33)23-10-5-2-6-11-23/h1-6,8-19H,7,20-21H2
- InChI Key: XMDDWNFXHGBOCK-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C(C(C2C=CC=CC=2)=O)=O)=CC=1)CCCOC1C=CC(C(C(C2C=CC=CC=2)=O)=O)=CC=1
Computed Properties
- Exact Mass: 492.15732
- Monoisotopic Mass: 492.15728848g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 37
- Rotatable Bond Count: 12
- Complexity: 699
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 86.7Ų
Experimental Properties
- PSA: 86.74
1-[4-[3-[4-(2-oxo-2-phenylacetyl)phenoxy]propoxy]phenyl]-2-phenylethane-1,2-dione Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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